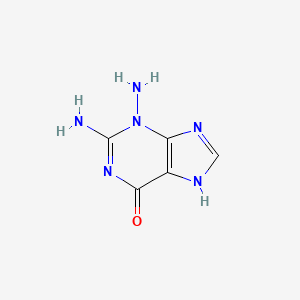

2,3-Diamino-3H-purin-6(7H)-one

説明

2,3-Diamino-3H-purin-6(7H)-one is a purine derivative characterized by amino groups at positions 2 and 3 of the purine core. Its molecular formula is C₅H₆N₆O, with a molecular weight of 166.14 g/mol. This compound shares structural similarities with natural nucleobases like guanine but features an additional amino group at position 3, which may enhance hydrogen-bonding capacity and alter biochemical interactions .

特性

分子式 |

C5H6N6O |

|---|---|

分子量 |

166.14 g/mol |

IUPAC名 |

2,3-diamino-7H-purin-6-one |

InChI |

InChI=1S/C5H6N6O/c6-5-10-4(12)2-3(11(5)7)9-1-8-2/h1H,7H2,(H,8,9)(H2,6,10,12) |

InChIキー |

CXLCQQOLOJZNIH-UHFFFAOYSA-N |

正規SMILES |

C1=NC2=C(N1)C(=O)N=C(N2N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-3H-purin-6(7H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino-substituted pyrimidine, the compound can be synthesized through a series of reactions involving amination, cyclization, and purification steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the compound’s purity.

化学反応の分析

4. 科学研究の応用

化学: より複雑な分子の合成のための構成要素として使用されます。

生物学: 核酸相互作用と酵素阻害における役割について研究されています。

医学: がんやウイルス感染症などの病気の治療における潜在的な治療薬としての可能性が調査されています。

工業: 医薬品や農薬の開発に使用されています。

科学的研究の応用

Radiosensitization

Research indicates that derivatives of 2,3-diamino-3H-purin-6(7H)-one can act as radiosensitizers, enhancing the effectiveness of radiotherapy in tumors that typically show poor sensitivity to radiation. A patent describes methods employing these compounds for treating proliferative diseases, highlighting their potential in improving cancer treatment outcomes by targeting DNA topoisomerase II, an enzyme crucial for DNA replication and repair .

Anticancer Activity

Studies have demonstrated that certain analogs of 2,3-diamino-3H-purin-6(7H)-one exhibit cytotoxic effects against various cancer cell lines. For instance, N-(purin-6-yl)amino acids derived from this compound were synthesized and tested for their anticancer properties, showing promise in inhibiting tumor growth . The structure-activity relationship (SAR) studies further elucidate the modifications that enhance its efficacy against specific cancer types.

Trypanosomiasis

The compound has been investigated for its activity against Trypanosoma brucei, the causative agent of sleeping sickness. A medicinal chemistry study identified diaminopurine derivatives that demonstrated significant antiparasitic activity with improved selectivity over human liver cells . The research focused on optimizing the structure through modifications at the C-2 and C-6 positions of the purine core to enhance bioavailability and therapeutic effectiveness.

Building Blocks in Medicinal Chemistry

2,3-Diamino-3H-purin-6(7H)-one serves as a versatile building block in the synthesis of various biologically active compounds. Its derivatives are used in the development of nucleoside analogs and other heterocyclic compounds with potential antiviral and anticancer properties. Recent advancements include the reductive amination of functionalized aldehydes with aniline derivatives of purines, which allows for the efficient synthesis of new N-alkylated derivatives .

Multicomponent Synthesis

Innovative synthetic strategies utilizing 2,3-diamino-3H-purin-6(7H)-one have been reported, including multicomponent reactions that yield C(8)-substituted purine derivatives. These methods facilitate the rapid generation of diverse chemical libraries for drug discovery purposes .

Case Studies and Research Findings

作用機序

6. 類似の化合物との比較

類似の化合物

アデニン: DNAとRNAに見られる天然のプリン塩基。

グアニン: 核酸でシトシンと対を形成する別のプリン塩基。

6-メルカプトプリン: 化学療法薬として使用されるプリン類似体。

独自性

2,3-ジアミノ-3H-プリン-6(7H)-オンは、その特定の置換パターンによりユニークで、異なる化学的および生物学的特性が得られます。2つのアミノ基とそのプリン環におけるこれらの基の特定の位置により、他のプリン誘導体と区別されます。

類似化合物との比較

Structural and Functional Differences

Key structural analogues and their distinguishing features are summarized below:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |

|---|---|---|---|---|

| 2,3-Diamino-3H-purin-6(7H)-one | C₅H₆N₆O | 166.14 | 2-amino, 3-amino | Enhanced H-bonding potential; potential nucleobase analog |

| Guanine (2-Amino-1H-purin-6(7H)-one) | C₅H₅N₅O | 151.13 | 2-amino | Natural nucleobase; forms base pairs with cytosine |

| 3-Propyl-3H-purin-6(7H)-one | C₈H₁₀N₄O | 178.19 | 3-propyl | Increased hydrophobicity; altered solubility profile |

| 2-Amino-7-benzyl-3H-purin-6-one | C₁₂H₁₂N₅O | 258.26 | 7-benzyl, 2-amino | Aromatic bulk; potential for enhanced membrane permeability |

| 2-(Methylamino)-6,7-dihydro-3H-purin-6-one | C₆H₈N₆O | 180.17 | 2-methylamino | Reduced steric hindrance; modified interaction with enzymes |

| 8-(Diethylaminomethyl)-2-(dimethylamino)-3,7-dimethylpurin-6-one | C₁₄H₂₄N₆O | 300.38 | 8-(diethylaminomethyl), 2-(dimethylamino), 3,7-dimethyl | High lipophilicity; tertiary amino groups influence basicity and solubility |

生物活性

2,3-Diamino-3H-purin-6(7H)-one, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article synthesizes current findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

2,3-Diamino-3H-purin-6(7H)-one is characterized by its purine structure, which plays a crucial role in its biological interactions. The compound can be synthesized through various organic reactions, often involving cyclization and amination processes. Its chemical reactivity allows it to participate in oxidation, reduction, and substitution reactions, which can modify its biological properties.

The biological activity of 2,3-Diamino-3H-purin-6(7H)-one primarily stems from its ability to interact with nucleic acids and inhibit specific enzymes. Research indicates that this compound can bind to the active sites of certain enzymes, effectively blocking their function. For instance, it has been shown to interfere with DNA and RNA synthesis by disrupting the normal functioning of nucleic acid polymerases.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

- Nucleoside Phosphorylase : It exhibits significant inhibitory activity against human purine nucleoside phosphorylase (PNP), which is crucial for purine metabolism .

- Aurora Kinases : Analogous compounds have demonstrated the ability to inhibit Aurora kinases, leading to cell cycle arrest in cancer cells .

Antitumor Activity

Several studies have highlighted the antitumor potential of 2,3-Diamino-3H-purin-6(7H)-one:

- In vitro studies on breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines showed that this compound induces cell cycle arrest in the G2/M phase. The presence of p53 mutations in these cells enhances the efficacy of the compound .

- A comparative analysis indicated that while less potent than some analogs like reversine, it still effectively caused polyploidy and morphological changes indicative of apoptosis in treated cells .

Case Studies

- MCF-7 and HCT116 Cell Lines : A study demonstrated that treatment with 2,3-Diamino-3H-purin-6(7H)-one resulted in significant G2/M phase arrest at concentrations as low as 5 µM. This effect was more pronounced in p53-deficient cells .

- Trypanosomatid Parasites : In another study focusing on trypanosomatid parasites such as T. cruzi and T. brucei, various nucleoside analogs were screened for activity. While specific results for 2,3-Diamino-3H-purin-6(7H)-one were not detailed, similar compounds showed promising selective activity against these pathogens .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。